molecular formula C7H8F3N3O3 B2650320 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole CAS No. 1458593-57-1

1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole

Cat. No.: B2650320
CAS No.: 1458593-57-1
M. Wt: 239.154
InChI Key: UTSIJAUINHNDGM-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a nitro group, and a trifluoropropoxy group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Trifluoropropoxy Group: The trifluoropropoxy group can be introduced via nucleophilic substitution using a suitable trifluoropropyl halide.

    Methylation: The methyl group can be introduced using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The trifluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the trifluoropropoxy group might influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-nitro-3-(3,3,3-trifluoromethoxy)-1H-pyrazole
  • 1-methyl-4-nitro-3-(3,3,3-trifluoroethoxy)-1H-pyrazole
  • 1-methyl-4-nitro-3-(3,3,3-trifluorobutoxy)-1H-pyrazole

Uniqueness

1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole is unique due to the specific length and structure of its trifluoropropoxy group, which can influence its chemical reactivity and physical properties compared to other similar compounds.

Properties

IUPAC Name

1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O3/c1-12-4-5(13(14)15)6(11-12)16-3-2-7(8,9)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSIJAUINHNDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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